molecular formula C13H9Cl2N3O B5693445 6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5693445
M. Wt: 294.13 g/mol
InChI Key: VXJXQLCGRYBYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. It has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its potential as an anticancer agent. However, one of the limitations is the lack of information on its toxicity and side effects.

Future Directions

There are several future directions for research on 6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. One of the areas of interest is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as autoimmune disorders and infectious diseases. Moreover, further studies are needed to elucidate its mechanism of action and to determine its toxicity and side effects in vivo.

Synthesis Methods

The synthesis of 6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been reported in the literature. One of the methods involves the reaction of 2-chloroaniline with 5-methyl-1H-pyrazole-4-carboxylic acid and phosphorus oxychloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain the desired compound.

Scientific Research Applications

6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been the subject of scientific research due to its potential applications in various fields. One of the areas of interest is its use as an anticancer agent. Studies have shown that the compound has cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-7-12(15)13(19)18-11(16-7)6-10(17-18)8-4-2-3-5-9(8)14/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJXQLCGRYBYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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